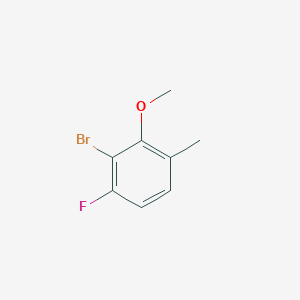

2-Bromo-1-fluoro-3-methoxy-4-methylbenzene

Description

2-Bromo-1-fluoro-3-methoxy-4-methylbenzene is a halogenated aromatic compound with a bromo, fluoro, methoxy, and methyl substituent arranged in specific positions on the benzene ring. It is primarily used as a chemical intermediate in pharmaceutical and agrochemical synthesis under strictly controlled conditions .

Properties

IUPAC Name |

2-bromo-1-fluoro-3-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZKGIQZDOIVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-methoxy-4-methylbenzene typically involves the bromination and fluorination of a suitable precursor. One common method is the bromination of 1-fluoro-3-methoxy-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-fluoro-3-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-1-fluoro-3-methoxy-4-methylbenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials .

Biology: In biological research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems .

Medicine: The compound may serve as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-methoxy-4-methylbenzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Bromo-Fluoro-Methoxy Derivatives

Compound : 2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)

- Similarity : 0.91 to the target compound .

- Safety Profile: Limited hazard data available, but similar bromo-fluoro-methoxy structures typically exhibit moderate toxicity (e.g., H302, H315) .

Compound: 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

Chloro-Substituted Analogs

Compound : 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)

- Handling : Requires similar precautions to the target compound but with added emphasis on corrosion-resistant storage .

Compound : 4-Bromo-2-chloro-1-methoxybenzene (CAS 3964-56-5)

Nitro-Substituted Derivatives

Compound : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)

Trifluoromethoxy Analogs

Compound : 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

- Key Differences : The trifluoromethoxy group enhances electron-withdrawing effects, altering solubility and metabolic stability.

- Applications : Used in advanced material science due to its resistance to hydrolysis .

Comparative Data Table

*CAS discrepancies noted in and .

Key Findings and Implications

- Substituent Effects : Methyl groups enhance steric hindrance, reducing reactivity compared to nitro or chloro analogs. Fluorine and methoxy groups direct electrophilic substitution to specific ring positions.

- Safety Trends : Nitro and chloro derivatives exhibit higher hazards (e.g., explosivity, corrosion) than the target compound.

- Applications : The target compound’s balance of moderate reactivity and manageable hazards makes it preferable for controlled syntheses over more hazardous analogs.

Biological Activity

2-Bromo-1-fluoro-3-methoxy-4-methylbenzene, also known by its CAS number 1780793-97-6, is a halogenated aromatic compound that has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential applications in medicine and pharmacology.

- Molecular Formula : C₇H₆BrF O

- Molecular Weight : 205.02 g/mol

- Structure : The compound features a bromine atom, a fluorine atom, a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to a benzene ring.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial properties. The presence of both bromine and fluorine in the structure may enhance its interaction with microbial membranes or enzymes, leading to increased efficacy against various pathogens.

Anticancer Potential

Studies involving structural analogs of this compound have shown promising results in inhibiting cancer cell proliferation. The compound's ability to modify enzyme activity involved in cancer metabolism suggests potential as a therapeutic agent against certain types of cancer.

The mechanism by which this compound exerts its biological effects is primarily through:

- Electrophilic Substitution : The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with nucleophiles in biological systems.

- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit specific enzymes critical for cellular metabolism and proliferation, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various halogenated compounds, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of this compound. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC = 5 µg/mL |

| Antimicrobial | Escherichia coli | Growth inhibition | MIC = 10 µg/mL |

| Anticancer | Human breast cancer cells (MCF7) | Cytotoxicity | IC50 = 10 µM |

| Anticancer | Human lung cancer cells (A549) | Cytotoxicity | IC50 = 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.